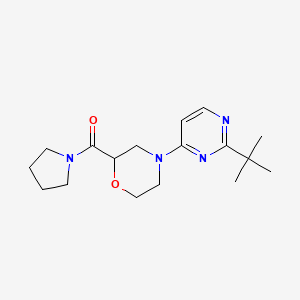![molecular formula C15H23N3O3S B15119813 1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B15119813.png)
1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is a complex organic compound that features a unique combination of cyclopropane, sulfonyl, oxazole, and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane typically involves multiple steps:
Formation of the Cyclopropanesulfonyl Group: This can be achieved by reacting cyclopropane with sulfonyl chloride under basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Diazepane Ring Formation: The diazepane ring can be formed through a cyclization reaction involving a diamine and a dihalide.
Coupling Reactions: The final step involves coupling the cyclopropanesulfonyl group, the oxazole ring, and the diazepane ring using suitable coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of cyclopropane and oxazole-containing compounds with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane
- 1-(Cyclopropanesulfonyl)-4-[(5-ethyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane
Uniqueness
1-(Cyclopropanesulfonyl)-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane is unique due to the presence of both cyclopropyl and oxazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H23N3O3S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-cyclopropyl-3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-1,2-oxazole |
InChI |
InChI=1S/C15H23N3O3S/c19-22(20,14-4-5-14)18-7-1-6-17(8-9-18)11-13-10-15(21-16-13)12-2-3-12/h10,12,14H,1-9,11H2 |
InChI Key |
PTPCIYGYZPWNLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=NOC(=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Pyridin-2-yl)-4-{4-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B15119730.png)
![N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15119736.png)
![2-Methyl-4-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15119748.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methylpyrimidine](/img/structure/B15119756.png)
![2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15119767.png)
![4-[(4-bromophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B15119773.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B15119775.png)
![4-(2-{4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B15119779.png)

![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B15119783.png)
![[1-(5-Methoxypyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B15119801.png)
![3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15119809.png)
![1-(Propan-2-yl)-4-[4-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B15119816.png)
![N-[1-(1-phenylethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B15119825.png)
